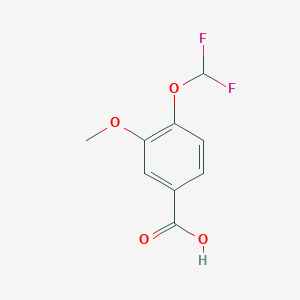

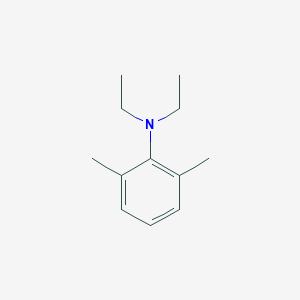

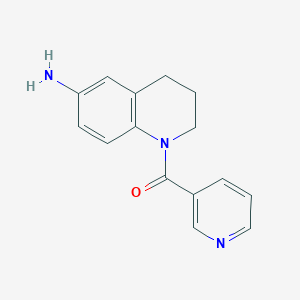

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (ADQM) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a member of the quinoline class of compounds, which are known to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. ADQM has been investigated for its potential use in the treatment of cancer, Alzheimer’s disease, multiple sclerosis, and other neurological disorders. In addition, ADQM has been studied for its potential applications in the fields of drug delivery and gene therapy.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods : This compound and its derivatives have been synthesized through various methods, including Povarov cycloaddition reaction/N-furoylation processes and other complex chemical reactions, demonstrating their versatility in organic synthesis (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Biological and Pharmacological Activities

- Anticancer Properties : Some derivatives have shown potential as therapeutic agents with potent anticancer properties, highlighting their significance in medicinal chemistry (Amer, 2001).

- Antimicrobial Activity : Certain derivatives exhibit antimicrobial activity, making them candidates for developing new antibacterial and antifungal agents (Desai, Patel, & Dave, 2016).

- Analgesic Effect : Novel series of derivatives have been identified as selective antagonists with analgesic effects, useful in pain treatment (Tsuno et al., 2017).

Chemical Properties and Applications

- Photochemical Substitution : Studies on the photochemical substitution in compounds with a similar structure have provided insights into their chemical behavior under specific conditions (Castellano, Catteau, & Lablache-Combier, 1975).

- Coordination Chemistry : Research on coordination chemistry involving similar compounds has expanded the understanding of their complexation with metals, which is vital for various applications in inorganic chemistry (Bark & Thummel, 2005).

properties

IUPAC Name |

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCLQWPPSUUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585905 |

Source

|

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

CAS RN |

927996-15-4 |

Source

|

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.